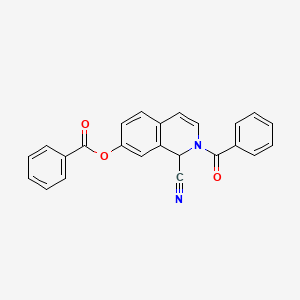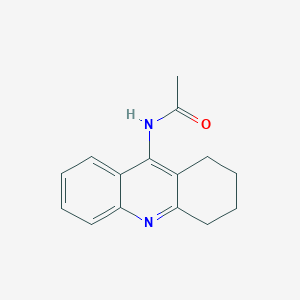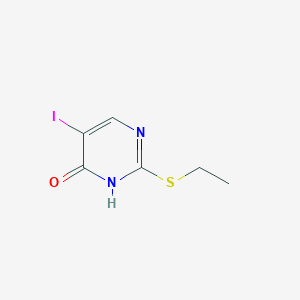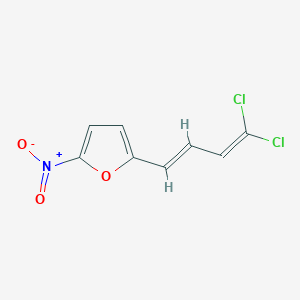
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, is a compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The unique structure of this compound allows it to interact with various molecular targets, making it a valuable molecule in scientific research.
Métodos De Preparación
The synthesis of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation, which are crucial for its therapeutic potential .
Comparación Con Compuestos Similares
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:
- 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines
- 2-aryl-5-alkyloxazolo[5,4-d]pyrimidin-7-one These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- lies in its specific interactions with molecular targets and its potential applications in various fields .
Propiedades
Número CAS |
102248-98-6 |
|---|---|
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C10H12N4O3/c1-5-11-9(14(3)4-7(15)16)8-10(12-5)17-6(2)13-8/h4H2,1-3H3,(H,15,16) |
Clave InChI |
PTIJJLMAROUVCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C(=N1)OC(=N2)C)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
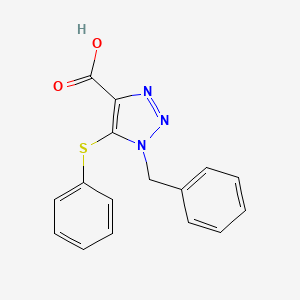
![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
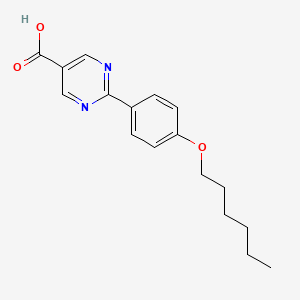
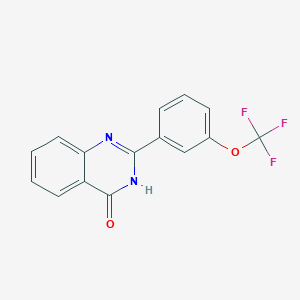

![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
